molecular formula C10H10N2O B1406106 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 27284-69-1

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1406106
CAS RN: 27284-69-1
M. Wt: 174.2 g/mol
InChI Key: HYMKXBFBLVDUAL-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . The compound has been used in the development of a class of derivatives targeting FGFR with development prospects .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI string is InChI=1S/C9H10N2/c1-7-3-5-10-9-8(7)4-6-11(9)2/h3-6H,1-2H3 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 146.19 g/mol, XLogP3-AA of 1.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound also has a topological polar surface area of 17.8 Ų and a complexity of 147 .

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression and development of several cancers . These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.

Breast Cancer Treatment

Specifically, in breast cancer research, these compounds have shown effectiveness against 4T1 breast cancer cell lines, inhibiting cell proliferation and inducing apoptosis . This application is significant due to the aggressive nature of this cancer type.

Targeting Signal Transduction Pathways

The compound’s derivatives are involved in regulating signal transduction pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are crucial for organ development, cell proliferation, and angiogenesis, highlighting the compound’s potential in developmental biology and cancer research.

Lead Compound Optimization

Due to its low molecular weight and potent activity, 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as an appealing lead compound for further optimization in drug development . This is a critical step in the pharmaceutical industry for creating more effective drugs.

Anticancer Immunomodulators

As a reactant, this compound is used in the preparation of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . This application is particularly interesting for its dual role in cancer treatment and immune system modulation.

Inhibition of Enzyme Activity

The compound is also a reactant for inhibitors of BACE-1 activity, an enzyme linked to Alzheimer’s disease . This suggests a potential application in neurodegenerative disease research.

Prostate Cancer Research

Another application includes the development of prostate cancer invasion and migration inhibitors . Given the prevalence of prostate cancer, this research application has significant therapeutic implications.

Kinase Inhibition

Lastly, it serves as a precursor for the synthesis of cell division cycle 7 kinase inhibitors . Kinases play a pivotal role in cell cycle regulation, and their inhibition is a key area of research in cancer therapy.

properties

IUPAC Name

1,4-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-11-10-9(7)8(6-13)5-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKXBFBLVDUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203939
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

27284-69-1
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27284-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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